2,3',4,4'-Tetrabromodiphenyl ether

Description

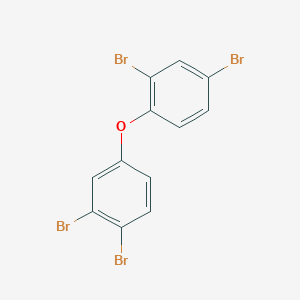

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUMTYRHKMCVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052688 | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-61-5 | |

| Record name | BDE 66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7M4IA32XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3 ,4,4 Tetrabromodiphenyl Ether

Global Spatiotemporal Distribution Patterns of Polybrominated Diphenyl Ethers

Polybrominated diphenyl ethers are now ubiquitous in the environment, with studies detecting them in various matrices worldwide, including air, water, soil, sediment, and living organisms. nih.govtaylorfrancis.com The less brominated congeners, in particular, have been found in remote regions like the Arctic, far from their original points of production and use. taylorfrancis.com

Temporal trend data from the Detroit River, a significant North American waterway, showed a decrease in total PBDE concentrations after the year 2000. nih.gov This decline is attributed to the cessation of production of certain commercial PBDE mixtures. nih.gov However, in the Antarctic, a different trend has been observed. A 14-year study of Antarctic biota, including phytoplankton, krill, and fur seal milk, revealed increasing concentrations of PBDEs over time. uri.edu This suggests that despite regulations in other parts of the world, these contaminants continue to accumulate in some of the most remote ecosystems on Earth. uri.edu

Occurrence in Environmental Matrices

The chemical properties of PBDEs allow them to be transported over long distances and accumulate in various environmental compartments. environment-agency.gov.uk

Atmospheric Compartments

PBDEs have a tendency to enter the gas phase, which facilitates their long-range atmospheric transport. researchgate.net Continuous atmospheric sampling conducted at Casey and Troll research stations in Antarctica between 2010 and 2015 detected sixteen different PBDE congeners. mdpi.com The congener BDE-66 was detected in over 50% of the samples at both stations. mdpi.com These findings highlight the presence of these compounds in the atmosphere of even the most isolated regions. mdpi.com

Aquatic Systems (Surface Water, Sediment, Marine Environment)

PBDEs are known to adsorb to sediment and suspended particles in aquatic environments. environment-agency.gov.uk In a study of the Detroit River, total PBDE concentrations in suspended sediments ranged from approximately 7 ng/g in southern Lake St. Clair to several hundred ng/g in the lower reaches of the river. nih.gov The presence of PBDEs in the river's suspended sediments points to large urban areas as diffuse sources of these chemicals. nih.gov

In marine environments, a polar expedition from the East China Sea to the Arctic found that the sum of ten PBDE congeners (∑10PBDEs) in seawater ranged from not detected to 0.6 pg L–1. acs.org The study also noted strong deposition of these compounds into the ocean, particularly through dry particle-bound deposition. acs.org Furthermore, research on the photochemical transformation of BDE-47, a related tetrabromodiphenyl ether, in coastal waters has shown that environmental factors, especially the presence of chloride ions, play a significant role in its degradation process. nih.gov

Identification and Quantification of 2,3',4,4'-Tetrabromodiphenyl Ether Congeners in Environmental Samples

The identification and quantification of PBDE congeners like this compound in environmental samples are typically performed using advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for this purpose. sigmaaldrich.com For instance, BDE-66 can be used as an analytical reference standard to accurately quantify its presence in environmental samples using GC-MS. sigmaaldrich.comsigmaaldrich.com More sensitive methods, such as selective pressurized liquid extraction followed by gas chromatography coupled to negative ion chemical ionization-mass spectrometry (GC-NCI-MS), are also employed. sigmaaldrich.com

A study of Antarctic biota utilized GC/EI-MS (Gas Chromatography/Electron Impact-Mass Spectrometry) to analyze PBDE levels in lichens, mosses, and seabird eggs. tdl.org The detection of BDE-47, another tetrabromodiphenyl ether congener, in the mangrove species Kandelia obovata was accomplished through methods that allowed for the investigation of its effects at environmentally relevant concentrations. nih.gov

Long-Range Environmental Transport Mechanisms of Polybrominated Diphenyl Ethers

The long-range transport of PBDEs is a significant factor in their global distribution. environment-agency.gov.uk These compounds can be transported from distant areas by wind and water. researchgate.net Modeling studies have shown that lower-brominated congeners have a higher potential for long-range transport compared to their more heavily brominated counterparts. oup.comnih.gov This is consistent with field measurements in remote regions, which indicate a predominance of the lighter components of commercial PBDE mixtures. oup.comnih.gov

Table of Compounds

| IUPAC Name | Common Name/Abbreviation |

| This compound | BDE-66 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,4,4'-Tribromodiphenyl ether | BDE-28 |

| 2,2',4,5,5'-Pentabromodiphenyl ether | BDE-99 |

| 2,2',3,4,4',5',6-Heptabromodiphenyl ether | BDE-183 |

| Decabromodiphenyl ether | BDE-209 |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether | DPTE |

| Hexabromobenzene | HBB |

| Pentabromotoluene | PBT |

| 2-ethylhexyl 2,3,4,5-tetrabromobenzoate | EHTBB |

| bis-(2-ethylhexyl)-tetrabromophthalate | TBPH |

| Dechlorane Plus | DP |

| Dechlorane 602 | |

| Dechlorane 603 | |

| Dechlorane 604 | |

| 2,4,6-Tribromoanisole | |

| 2,2',4,5'-Tetrabromodiphenyl ether | BDE-49 |

| 2,2',3,4,4'-Pentabromodiphenyl ether | BDE-85 |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 |

| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 |

| 2,3',4,4',5'-Pentabromodiphenyl ether | BDE-119 |

| 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | BDE-209 |

| 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | BDE-206 |

| 3-OH-BDE-47 | |

| 5-OH-BDE-47 | |

| 6-OH-BDE-47 | |

| 4-OH-BDE-42 | |

| 4'-OH-BDE-49 | |

| 2'-OH-BDE-66 | |

| di-OH-tetra-BDE | |

| di-OH-tetrabrominated dioxin |

Sources and Environmental Release Pathways of Polybrominated Diphenyl Ethers

Anthropogenic Emission Sources

Human activities are the principal origin of 2,3',4,4'-Tetrabromodiphenyl ether found in the environment. Its presence is directly linked to its use as an additive flame retardant in a variety of consumer and industrial products.

Manufacturing Processes and Industrial Discharges

This compound is not intentionally produced as a standalone product but is a known constituent of certain commercial flame-retardant mixtures, particularly the technical PentaBDE formulation. nih.govnih.gov These mixtures are complex blends of various PBDE congeners. nih.gov The manufacturing of these technical PBDE products and their subsequent use in the production of flame-retarded materials are significant sources of environmental release.

Emissions can occur at several stages of the industrial lifecycle:

Production of PBDE mixtures: Direct emissions to air, water, and soil can happen during the synthesis of PBDEs. nih.gov

Formulation into products: The process of incorporating PBDE mixtures into polymers and other materials, such as polyurethane foam and plastics for electronics, can lead to the release of these compounds. nih.govwa.gov Industrial wastewater and atmospheric emissions from these manufacturing facilities are key pathways for the introduction of BDE-66 into the environment.

Product Lifecycle Emissions (Use, Recycling, Disposal)

A critical characteristic of additive flame retardants like BDE-66 is that they are not chemically bound to the polymer matrix of the products they are intended to protect. wa.gov This physical mixing allows for their continuous release into the environment throughout the product's lifespan.

Use Phase: During the normal use of consumer goods such as electronics, furniture with polyurethane foam, and textiles, PBDEs can migrate out of the products and accumulate in the surrounding environment, most notably in indoor dust. acs.org A study of house dust from California homes sampled in 2006 and 2011 consistently detected BDE-66. In 2006, the median concentration was 64 ng/g of dust, and in 2011, it was 23 ng/g, with a maximum concentration reaching 1800 ng/g. acs.org This highlights the role of consumer products as a persistent source of BDE-66 in the indoor environment.

Recycling and Disposal: The end-of-life stage for products containing BDE-66 presents a major pathway for environmental contamination. E-waste recycling, in particular, has been identified as a significant source. A study at a regulated e-waste recycling site in Eastern China detected BDE-66 in soil and vegetable samples. wa.gov While the median concentration in soil was low (<0.006 ng/g dry weight), it was detected in vegetables with a median concentration of 0.05 ng/g, indicating its potential to enter the food chain from recycling activities. wa.gov

BDE-66 Concentrations in Environmental Samples from a Regulated E-waste Recycling Site

| Sample Type | Detection Range (ng/g dry weight) | Median Concentration (ng/g dry weight) |

|---|---|---|

| Soils | <0.006–0.03 | <0.006 |

| Sediments | <0.006–0.62 | <0.006 |

| Vegetables | <0.007–0.19 | 0.05 |

Data sourced from a study on a regulated e-waste recycling site in Eastern China. wa.gov

Waste Management and Landfill Leachate Dynamics

The disposal of PBDE-containing products in landfills is a substantial and long-term source of environmental release. Over time, as these products break down, the additive flame retardants can leach out. This process is influenced by precipitation percolating through the waste, creating a contaminated liquid known as leachate. researchgate.net

Landfill leachate is a significant vector for the introduction of PBDEs into the wider environment, as it can contaminate groundwater and surface water if not properly contained and treated. researchgate.net Studies have confirmed the presence of various PBDE congeners in landfill leachates globally. A study of landfill sites in South Africa specifically detected and quantified BDE-66 in leachate samples.

Concentrations of BDE-66 in Leachate from South African Landfill Sites

| Landfill Site | Mean Concentration (pg/L) |

|---|---|

| Garankuwa | Not Detected - 2670 |

| Hatherly | Not Detected - 6638 |

| Kwaggarsrand | Not Detected - 7230 |

| Soshanguve | 41 - 4009 |

| Temba | 90 - 9793 |

Note: The table reflects the range of mean concentrations for all PBDEs measured, within which BDE-66 was one of the congeners detected. Data from a 2008 study on PBDEs in South African landfill leachates.

Natural Sources and Their Contribution to Environmental Loads

Current scientific consensus indicates that there are no known natural sources of polybrominated diphenyl ethers, including the specific congener this compound. nih.gov The presence of these compounds in the environment is considered to be exclusively the result of anthropogenic activities.

While some marine organisms, such as algae and sponges, are known to produce a variety of halogenated organic compounds, including hydroxylated and methoxylated PBDEs (OH-PBDEs and MeO-PBDEs), these are structurally different from the synthetic PBDEs used as flame retardants. colab.ws Research has investigated whether marine microalgae could biotransform synthetic PBDEs like BDE-47 into these hydroxylated forms, but studies have shown this is unlikely to be a significant source of the OH-PBDEs and MeO-PBDEs found in the marine environment. colab.ws Therefore, the environmental load of this compound is attributed entirely to its industrial production and use.

Pathways of Environmental Introduction and Dissemination

Once released from its source, this compound, like other PBDEs, can be transported over long distances and distributed across various environmental compartments.

Atmospheric Deposition and Transport

The physical and chemical properties of tetrabromodiphenyl ethers, such as their semi-volatility, allow them to undergo long-range atmospheric transport. This process enables these pollutants to reach remote and seemingly pristine environments, far from their original points of release.

The transport process involves several stages:

Volatilization: BDE-66 can volatilize from products, manufacturing sites, and waste disposal areas, entering the atmosphere in a gaseous state or adsorbed to particulate matter.

Atmospheric Transport: Once in the atmosphere, these compounds can be carried by wind currents over vast distances.

Deposition: BDE-66 is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through two primary mechanisms:

Wet Deposition: This occurs when the compound is scavenged from the atmosphere by precipitation, such as rain and snow.

Dry Deposition: This involves the settling of atmospheric particles to which the compound is adsorbed.

Aqueous Discharges and Runoff

A significant pathway for the entry of PBDEs into the environment is through aqueous discharges and runoff. nih.gov Wastewater treatment plants (WWTPs) are identified as a primary source of PBDEs to surface waters. nih.govenvironment-agency.gov.uk Domestic wastewater is a major contributor of PBDEs to WWTPs, carrying these compounds from households where numerous products contain them. environment-agency.gov.uk

Although WWTPs can remove a significant portion of PBDEs from wastewater—with some estimates suggesting over 85% removal—the large volumes of effluent discharged mean they remain a considerable source of contamination for receiving waters. environment-agency.gov.uk Due to their hydrophobic nature, PBDEs tend to partition from the water to the sewage sludge during treatment. environment-agency.gov.ukdmu.dk This sludge, if applied to agricultural land as fertilizer, becomes a major route for PBDEs to enter terrestrial environments. nih.govenvironment-agency.gov.uk

Studies have detected various PBDE congeners in WWTP effluent and sludge, including BDE-47, BDE-99, BDE-100, and BDE-209. dmu.dknih.gov The congener BDE-66 has also been specifically identified in analyses of wastewater and sewage sludge. dmu.dk For instance, research on sediments in an urban lake in Brazil found that the prevalence of BDE-66 in areas influenced by WWTPs suggested biotic reductive debromination of more highly brominated PBDEs. researchgate.net

Runoff is another critical transport mechanism. nih.gov PBDEs present in soil, often from sludge application, can be carried on soil particles into water bodies during rainfall events. environment-agency.gov.uk Urban runoff and discharges from combined sewer overflows also contribute to PBDE emissions into surface waters. environment-agency.gov.uk A study of the Nahoon River Estuary in South Africa, for example, attributed high concentrations of PBDEs to stormwater runoff from a creek, with BDE-66 being one of the most frequently detected congeners. nih.gov

The following table summarizes findings on PBDE concentrations in various aqueous environmental samples.

| Location/Study | Sample Type | Predominant Congeners | Concentration Range/Value |

| Various US Regions | Sewage Sludge | Tri-hexa BDEs, BDE-209 | 1000-2290 µg/kg dw (tri-hexa); 84.8-4890 µg/kg dw (BDE-209) dmu.dk |

| Stockholm, Sweden | Sewage Sludge | Tri-hexa BDEs, BDE-209 | 98-238 µg/kg (tri-hexa); 140-350 µg/kg (BDE-209) dmu.dk |

| Canada | Sewage Sludge | BDE-209, -99, -47 | 230-82,000 ng/g (Primary Sludge) nih.gov |

| Nahoon River, South Africa | Surface Water | BDE-17, 47, 66, 100 | BDL - 247 ng/L nih.gov |

| Asunle Stream, Nigeria | Surface Water | Ʃ6PBDEs | 0.03 - 0.45 ng/mL mdpi.com |

Contaminated Dust and Particulate Matter Resuspension

Indoor and outdoor dust is a significant reservoir and pathway for human and environmental exposure to PBDEs. nih.govewg.org These compounds are released from consumer products like furniture, electronics, and textiles and accumulate in dust. nih.govresearchgate.net House dust, in particular, has been identified as a major route of exposure. nih.gov Studies have shown that indoor environments often have higher levels of PBDEs than outdoor environments. ewg.org

The congener this compound (BDE-66) has been detected in house dust samples. nih.gov A study of California house dust reported concentrations of BDE-66 ranging from 8 to 520 ng/g, with a median of 64 ng/g. nih.gov This indicates the widespread presence of this specific congener in indoor environments.

Resuspension of contaminated dust and soil particles by wind or vehicular traffic is a key mechanism for the redistribution of PBDEs in the environment. epa.govepa.gov Particles on road surfaces can be lifted by the turbulence created by moving vehicles or by wind, contributing to atmospheric particulate matter concentrations. epa.govmdpi.com This resuspended particulate matter can contain a variety of pollutants, including PBDEs. mdpi.com The resuspension process is influenced by factors such as traffic volume, wind speed, and precipitation. epa.gov Once airborne, these particles can be transported over various distances before being deposited onto land or water surfaces. nih.gov

The table below presents data on the concentration of BDE-66 and other PBDEs in dust from various studies.

| Location/Study | Sample Type | BDE-66 Concentration (ng/g) | Total PBDEs Concentration (ng/g) |

| California, USA | House Dust | Median: 64; Range: 8-520 nih.gov | - |

| Ottawa, Canada | House Dust | - | Geometric Mean: 2000 acs.org |

| Various Countries | Household Dust | Not specified | Germany Median: 74; US Median: 4200; UK Median: 10,000 nih.gov |

Environmental Fate and Transformation Mechanisms of 2,3 ,4,4 Tetrabromodiphenyl Ether

Photochemical Degradation Pathways

Photochemical degradation is a key process influencing the environmental fate of BDE-66. This process involves the absorption of light, leading to the breakdown of the molecule through various mechanisms.

Direct photolysis occurs when BDE-66 directly absorbs photons, leading to an excited state and subsequent cleavage of the carbon-bromine (C-Br) bonds. This process is a significant degradation pathway for PBDEs in the environment. The energy from the light absorption can cause the homolytic cleavage of the C-Br bond, resulting in the formation of a debrominated diphenyl ether radical and a bromine radical. This reductive debromination is a primary decay pathway, leading to the formation of lower-brominated diphenyl ethers. Studies on the closely related congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that photodebromination is a major degradation route. nih.govrsc.org The rate of photolysis can be influenced by the solvent and the presence of other substances. researchgate.net

Photooxidation reactions involve reactive oxygen species (ROS) that are generated photochemically in the environment. These highly reactive species can then attack the BDE-66 molecule, leading to its degradation.

Singlet Oxygen: Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a key oxidant in the photooxidation of various organic pollutants. nih.gov It can be formed through the interaction of sunlight with natural photosensitizers present in water and the atmosphere. Singlet oxygen can react with the electron-rich aromatic rings of BDE-66, leading to the formation of endoperoxides and subsequent cleavage of the ether bond or the aromatic ring.

Hydroxyl Radicals: Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that can be generated in the environment through various photochemical processes, such as the photolysis of nitrate (B79036) and dissolved organic matter. dioxin20xx.org The photo-Fenton reaction, involving iron ions and hydrogen peroxide, is another significant source of hydroxyl radicals. dioxin20xx.org These radicals can readily attack the BDE-66 molecule, leading to hydroxylation, debromination, and ultimately, mineralization. The reaction with hydroxyl radicals is a major degradation pathway for many persistent organic pollutants. researchgate.net

The photochemical degradation of BDE-66 results in the formation of a variety of transformation products.

Hydroxylated Derivatives: The reaction of BDE-66 with hydroxyl radicals can lead to the formation of hydroxylated tetrabromodiphenyl ethers (OH-tetra-BDEs). These compounds are of particular concern as they can exhibit higher toxicity than the parent compound.

Dioxins: Under certain conditions, such as photolysis in organic solvents or on surfaces, PBDEs can undergo intramolecular cyclization to form polybrominated dibenzofurans (PBDFs), which are structurally similar to dioxins. nih.gov The formation of these dioxin-like compounds is a significant concern due to their high toxicity.

Phenolic Compounds: Cleavage of the ether bond in BDE-66 can result in the formation of brominated phenols. For instance, the degradation of BDE-47 has been shown to produce 2,4-dibromophenol. nih.gov

Table 1: Photoproducts of Tetrabromodiphenyl Ether Degradation

| Precursor Compound | Degradation Process | Photoproducts |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Photodebromination | 2,4,4'-Tribromodiphenyl ether (BDE-28), 4,4'-Dibromodiphenyl ether (BDE-15), 4-Monobromodiphenyl ether (BDE-3) nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Photodegradation | Polybrominated dibenzofurans (PBDFs) nih.gov |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Photodebromination | 4,4'-Dibromodiphenyl ether (BDE-15), 4-Monobromodiphenyl ether (BDE-3), Diphenyl ether rsc.org |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Photodegradation | 2,8-Dibromodibenzofuran, 2-Monobromodibenzofuran, Dibenzofuran rsc.org |

Biological Degradation Processes

Microorganisms play a crucial role in the breakdown of BDE-66 in the environment, although the rates can be slow. Both aerobic and anaerobic processes contribute to its transformation.

Under aerobic conditions, certain microorganisms can degrade BDE-66. The white-rot fungus Phanerochaete chrysosporium has been extensively studied for its ability to degrade a wide range of persistent organic pollutants, including PBDEs. aimspress.com This fungus secretes powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can non-specifically oxidize a broad spectrum of aromatic compounds. researchgate.netresearchgate.net Studies on the degradation of BDE-47 by P. chrysosporium have shown that the fungus can effectively break down the compound. nih.govresearchgate.net The degradation process involves hydroxylation and ether bond cleavage, leading to the formation of hydroxylated metabolites and brominated phenols. nih.gov The extracellular enzymes of P. chrysosporium play a significant role in this process. nih.gov

In anaerobic environments, such as sediments and sewage sludge, reductive debromination is the primary biodegradation pathway for PBDEs. osti.govenv-health.org This process involves the sequential removal of bromine atoms from the diphenyl ether structure by anaerobic microorganisms. Several studies have demonstrated the anaerobic debromination of various PBDE congeners, including the highly brominated BDE-209. env-health.orgepa.gov This process leads to the formation of lower-brominated congeners, which may have different toxicological properties and greater bioavailability. For instance, studies on BDE-47 have shown its degradation by enriched cultures containing Dehalococcoides species, producing lower brominated congeners. While specific studies on the anaerobic debromination of BDE-66 are limited, the general principles observed for other tetra-BDEs suggest that it would also undergo reductive debromination. The process is often slow, with half-lives that can be on the order of years under certain conditions. env-health.org

Table 2: Anaerobic Debromination Metabolites of Tetrabromodiphenyl Ether

| Precursor Compound | Microbial System | Metabolites |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Enriched cultures containing Dehalococcoides species | BDE-17, BDE-4 nih.gov |

| Decabromodiphenyl ether (BDE-209) | Anaerobic sewage sludge | Nona- and octa-bromodiphenyl ethers env-health.orgepa.gov |

Electrochemical Reduction Degradation

Electrochemical reduction has been investigated as a promising method for the degradation of persistent organic pollutants like 2,3',4,4'-Tetrabromodiphenyl ether (BDE-47). This technique offers a pathway to debrominate the molecule, reducing its toxicity and persistence in the environment.

The efficiency and mechanism of electrochemical debromination of this compound are highly dependent on the catalytic electrode material used. Studies have explored various bimetallic and metal-coated foam electrodes, revealing different degradation pathways.

Iron-based bimetallic systems, such as Pd/Fe⁰ and Cu/Fe⁰, have also been used to investigate debromination in different solvents. nih.gov Both Pd/Fe⁰ and Cu/Fe⁰ were effective in reducing BDE-47 in water. nih.gov However, in an ethanol (B145695) solvent, only Pd/Fe⁰ maintained high activity, while Cu/Fe⁰ showed little to no degradation of BDE-47. nih.gov The dominant products also differed, with Pd/Fe⁰ primarily yielding ortho-substituted BDEs and Cu/Fe⁰ producing para-substituted BDEs. nih.gov Active H-atomic transfer was identified as the key mechanism for debromination by Pd/Fe⁰ in both water and ethanol. nih.gov

Another noble-metal-free catalyst, Cu/TiO₂, has demonstrated ultrarapid and deep debromination of BDE-47 under mild conditions using hydrazine (B178648) hydrate (B1144303) as a reducing agent. nih.gov This system achieved 100% degradation and a debromination efficiency of 87.7% within just 3 seconds. nih.gov The proposed mechanism involves the transfer of electrons from hydrazine hydrate to the copper atom, which then interacts with the adsorbed BDE-47, leading to debromination via a catalytic transfer hydrogenation process involving active H atom species. nih.gov

Table 1: Performance of Different Catalytic Electrodes in BDE-47 Debromination

| Electrode Material | Primary Mechanism | Relative Efficiency | Key Findings |

| Pd/Ni Foam | Hydrogen Atom Transfer | High | Exhibits the highest debromination capability among Pd/Ni, Pd/Cu, and Pd/Ag foams. researchgate.netmdpi.com |

| Pd/Ag Foam | Hydrogen Atom Transfer | Moderate | Degradation is primarily driven by hydrogen atom transfer. researchgate.netmdpi.com |

| Pd/Cu Foam | Electron Transfer | Moderate | Degradation is dominated by the electron transfer mechanism. researchgate.netmdpi.com |

| Pd/Fe⁰ | Active H-atomic Transfer | High (in water & ethanol) | Effective in both aqueous and alcohol-based solvents. nih.gov |

| Cu/Fe⁰ | Not specified | High (in water only) | Degradation is significantly inhibited in ethanol. nih.gov |

| Cu/TiO₂ | Catalytic Transfer Hydrogenation | Very High | Achieves extremely rapid degradation with hydrazine hydrate. nih.gov |

Several operational parameters significantly influence the efficiency of the electrochemical degradation of this compound.

Electrolytes: The presence of electrolytes in the system has been found to inhibit the degradation of BDE-47. researchgate.netmdpi.com This suggests that while electrolytes are necessary for conductivity in electrochemical cells, their type and concentration can have a counterproductive effect on the degradation rate of the target pollutant.

Current Intensity: The applied current intensity is a critical factor. Research shows that the degradation rate of BDE-47 initially increases with current density. researchgate.netmdpi.com However, this effect is not linear. For the Pd/Ni foam electrode system, the degradation rate peaked at a current of 4 mA and then began to decrease as the current was increased further. researchgate.netmdpi.comresearchgate.net This indicates that there is an optimal current density for maximizing degradation efficiency, beyond which competing reactions or mass transfer limitations may reduce performance.

Catalyst Stability and Reusability: The long-term stability of the electrode material is crucial for practical applications. Cycling tests with the 15.16%Pd/Ni foam electrode showed a decline in performance over time. The degradation efficiency dropped from 94.3% in the first cycle to 56.58% by the fourth cycle. researchgate.netmdpi.com This decrease in efficiency was attributed to the loss of palladium from the electrode surface and structural damage to the foam, highlighting challenges related to the material's long-term stability. mdpi.com

Table 2: Influence of Operational Parameters on BDE-47 Electrochemical Degradation

| Parameter | Effect on Degradation Efficiency | Optimal Condition/Observation |

| Electrolytes | Inhibitory | The presence of electrolytes hinders the degradation of BDE-47. researchgate.netmdpi.com |

| Current Intensity | Non-linear | Degradation rate increases with current, peaking at 4 mA, then declines. researchgate.netmdpi.com |

| Catalyst Cycling | Decreases over time | Efficiency of Pd/Ni foam dropped from 94.3% to 56.58% in four cycles. researchgate.netmdpi.com |

Sorption and Adsorption to Environmental Particulate Matter (e.g., Soil, Sediment, Biomass)

Sorption to particulate matter is a key process governing the environmental distribution, transport, and bioavailability of hydrophobic organic compounds like this compound. mdpi.com

Studies focusing on biochar, a form of biomass, reveal complex sorption mechanisms for BDE-47. The dominant mechanism is dependent on the concentration of the compound. nih.gov At low aqueous concentrations, a pore-filling mechanism within the micropores of the biochar is the primary mode of sorption. nih.gov As the concentration of BDE-47 increases, surface adsorption related to the biochar's surface functionalities becomes the dominant mechanism. nih.gov A dual-mode model has been used to quantify the shifting significance of surface adsorption and pore-filling as the sorption process progresses. nih.gov Further analysis suggests that π-π electron-donor-acceptor interactions contribute significantly to the surface adsorption process. nih.gov

For sediments and soils, sorption is a critical process that controls the compound's fate. mdpi.com The process often occurs in two stages: an initial rapid sorption followed by a much slower phase. mdpi.com The initial fast sorption is followed by a gradual diffusion into the internal organic matter of the soil or sediment particles. mdpi.com The characteristics of the sorbent, such as its organic matter content and particle structure, as well as environmental conditions like pH, can significantly affect the sorption behavior. mdpi.com

Bioaccumulation and Biotransformation of 2,3 ,4,4 Tetrabromodiphenyl Ether in Ecological Receptors

Bioaccumulation and Biomagnification in Food Webs

Due to its lipophilic (fat-loving) properties, BDE-66 readily accumulates in the fatty tissues of organisms, a process known as bioaccumulation. This accumulation can be magnified at successively higher trophic levels of the food web, a phenomenon referred to as biomagnification.

Uptake and Distribution in Aquatic Organisms (Fish, Shellfish)

In aquatic environments, BDE-66 is readily taken up by a range of organisms. Studies have shown that fish and shellfish can absorb this compound from the surrounding water and through their diet. Once absorbed, BDE-66 is distributed throughout the organism's tissues, with a strong preference for lipid-rich tissues.

For instance, research on the medaka fish (Oryzias latipes) demonstrated that dietary exposure to BDE-47, a closely related tetrabromodiphenyl ether, resulted in rapid accumulation. nih.gov Males exhibited concentrations in the range of 50-60 ng/g wet weight, while females had slightly higher levels, around 70 ng/g wet weight. nih.gov Notably, significant maternal transfer of BDE-47 to embryos and eleutheroembryos was observed, with concentrations ranging from 200 to 500 ng/g wet weight. nih.gov

Similarly, studies on zebrafish (Danio rerio) eleutheroembryos exposed to BDE-47 showed rapid absorption within the first few hours of exposure, indicating a high capacity for bioconcentration. oup.com The concentration of BDE-47 in the larvae increased significantly over time. oup.com The oceans are considered a major sink for PBDEs, with marine organisms often exhibiting higher levels than their terrestrial counterparts due to longer food chains and potential for greater exposure. mdpi.comshawinstitute.org

Concentrations of BDE-47 in Medaka Fish Tissues

| Organism/Tissue | Concentration Range (ng/g wet weight) |

|---|---|

| Male Medaka | 50-60 |

| Female Medaka | ~70 |

| Embryos/Eleutheroembryos | 200-500 |

Transfer and Accumulation in Terrestrial Species

BDE-66 also enters terrestrial food webs, where it can be transferred and accumulate in various species. For example, studies on earthworms (Eisenia fetida) have investigated the bioaccumulation of BDE-47 from contaminated soil. The uptake and elimination of BDE-47 followed a one-compartment first-order kinetic model, and the compound was found to undergo debromination to form lower brominated analogs within the earthworms. nih.gov

In avian species, such as chickens, orally administered BDE-47 was readily absorbed and preferentially deposited in lipophilic tissues. acs.org The highest concentrations were found in adipose tissue and skin. acs.org This highlights the potential for human exposure through the consumption of contaminated animal products. Research on tawny owls has indicated that liver BDE residues can become elevated during periods of starvation due to the remobilization of these compounds from fat stores. researchgate.net

Biotransformation Pathways in Non-Human Biota

Once assimilated, BDE-66 can undergo biotransformation, a series of metabolic processes that can alter its chemical structure and, in some cases, its toxicity. These pathways are crucial for understanding the ultimate fate and effects of this compound in organisms.

Oxidative Metabolism in Vertebrate Models (e.g., Hepatic Microsomes, Cytochrome P450 Enzymes)

In vertebrates, the primary site of xenobiotic metabolism is the liver, where a superfamily of enzymes known as cytochrome P450 (CYP) plays a central role. washington.edugsartor.org In vitro studies using human liver microsomes have been instrumental in elucidating the oxidative metabolism of BDE-47. nih.govnih.gov

Research has identified CYP2B6 as the predominant enzyme responsible for the oxidative metabolism of BDE-47. nih.gov This enzyme catalyzes the transformation of BDE-47 into several hydroxylated metabolites. nih.gov Similar studies on another PBDE congener, BDE-99, also point to CYP2B6 as the sole enzyme responsible for its biotransformation in human liver microsomes. nih.gov The metabolism of BDE-100, another prevalent congener, is also predominantly mediated by CYP2B6. researchgate.net

Hydroxylation and Methoxylation Metabolites (e.g., OH-PBDEs, MeO-PBDEs)

A key biotransformation pathway for BDE-66 is hydroxylation, which involves the addition of a hydroxyl (-OH) group to the molecule, forming hydroxylated PBDEs (OH-PBDEs). nih.gov In vitro studies with human liver microsomes and recombinant human CYPs have identified several mono-hydroxylated metabolites of BDE-47, including 3-OH-BDE-47, 5-OH-BDE-47, and 6-OH-BDE-47. nih.gov The formation of these metabolites indicates that oxidative metabolism is a significant pathway for BDE-47.

In addition to hydroxylation, methoxylation, the addition of a methoxy (B1213986) (-OCH3) group, can also occur, leading to the formation of methoxylated PBDEs (MeO-PBDEs). Studies in earthworms have shown that both BDE-47 and 6-OH-BDE-47 can be transformed into MeO-PBDEs, suggesting that methoxylation is a potential metabolic pathway in these invertebrates. nih.gov

Identified Metabolites of BDE-47

| Parent Compound | Metabolite Class | Specific Metabolites Identified |

|---|---|---|

| BDE-47 | OH-PBDEs | 3-OH-BDE-47, 5-OH-BDE-47, 6-OH-BDE-47, 4-OH-BDE-42, 4´-OH-BDE-49, 2´-OH-BDE-66 (tentative) |

| MeO-PBDEs | Transformation to MeO-PBDEs observed in earthworms | |

| 6-OH-BDE-47 | MeO-PBDEs | Transformation to MeO-PBDEs observed in earthworms |

Debromination Processes and Formation of Lower Brominated Congeners (e.g., BDE-28 from BDE-47)

Debromination, the removal of bromine atoms, is another significant biotransformation process for BDE-66. This process can lead to the formation of lower brominated congeners, which may have different toxicological properties than the parent compound. For instance, the reductive debromination of BDE-47 can result in the formation of BDE-17 and BDE-28. nih.gov

Studies have shown that the debromination of BDE-47 can occur in various organisms. In earthworms, BDE-47, 6-MeO-BDE-47, and 6-OH-BDE-47 were all found to undergo step-by-step debromination to produce lower brominated analogs. nih.gov In chickens, the metabolic pathway of BDE-47 included debromination. acs.org The formation of lower brominated congeners like 2,4,4'-tribromodiphenyl ether (BDE-28) from more highly brominated PBDEs is a crucial aspect of their environmental fate and potential toxicity. iarc.frchemicalbook.com

Plant-Mediated Metabolism (e.g., in Pumpkin Plants)

Plants, particularly species like the pumpkin (Cucurbita maxima), have demonstrated the ability to take up and metabolize 2,3',4,4'-Tetrabromodiphenyl ether from their environment. Research on young whole pumpkin plants has revealed that they can transform this compound through several metabolic pathways, including debromination, hydroxylation, and methoxylation. figshare.comresearchgate.net

When pumpkin plants are exposed to this compound through hydroponic systems, a variety of metabolites can be identified in different parts of the plant, such as the roots, stems, and leaves. figshare.com One of the primary transformation products is a debrominated form of the parent compound. figshare.comresearchgate.net Additionally, several hydroxylated metabolites are produced. figshare.comresearchgate.net Methoxylated derivatives have also been observed, indicating a further metabolic step. figshare.comresearchgate.net

Interestingly, root exudates in the hydroponic solution have been found to play a significant role in the metabolism of this compound, particularly in the formation of a specific hydroxylated metabolite. figshare.com This suggests that metabolic processes are not confined within the plant tissues but can also occur in the immediate root zone.

The translocation of the parent compound and its metabolites within the plant is influenced by their chemical properties. For instance, the debrominated product has been observed to translocate more readily to the shoots compared to the original, more hydrophobic parent compound. figshare.com The concentration ratios of the metabolites to the parent compound are generally low, with the debrominated and methoxylated products being more abundant than the hydroxylated metabolites. figshare.comresearchgate.net

Table 1: Metabolites of this compound Identified in Young Whole Pumpkin Plants

Interspecies Variations in Biotransformation Efficiency

The efficiency and pathways of this compound biotransformation vary significantly across different species, including mammals, fish, and plants. These differences are largely attributed to variations in metabolic enzyme systems.

In humans , the biotransformation of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Studies using human liver microsomes have identified CYP2B6 as the major enzyme responsible for its oxidative metabolism, leading to the formation of various hydroxylated metabolites. nih.gov

In rodents such as rats and mice, species- and sex-specific differences in the distribution and excretion of this compound and its metabolites have been observed. nih.gov While both species absorb the compound efficiently, mice tend to have lower tissue accumulation compared to rats. nih.gov In rats, metabolites are excreted in the bile as glutathione (B108866) conjugates, and in the urine as glucuronide and sulfate (B86663) conjugates of a breakdown product, 2,4-dibromophenol. nih.gov Studies on female mice have shown that a significant portion of an administered dose is eliminated through both urine and feces. osti.gov

Zebrafish (Danio rerio) have also been shown to bioaccumulate and biotransform this compound. oup.comoup.com They exhibit rapid absorption and a high capacity for bioconcentration. oup.com Metabolic studies with zebrafish have identified the formation of debrominated, hydroxylated, and methoxylated metabolites. oup.com

The diverse metabolic capabilities across species highlight the complexity of predicting the environmental fate and potential risks of this compound.

Table 2: Interspecies Comparison of this compound Biotransformation

Ecological Toxicology of 2,3 ,4,4 Tetrabromodiphenyl Ether

General Ecotoxicological Profiles in Aquatic and Terrestrial Ecosystems

BDE-47 is recognized as a ubiquitous pollutant in marine and terrestrial environments, where it bioaccumulates in organisms and biomagnifies through the food web. mdpi.com Its presence has been detected in diverse environmental media, including water, sediment, and biota. nih.govmdpi.com In marine ecosystems, the ocean acts as a major sink for PBDEs like BDE-47. mdpi.com Marine organisms often exhibit higher levels of PBDEs compared to their freshwater counterparts, which is attributed to longer food chains and potentially higher concentrations of these pollutants in marine environments. mdpi.com

The toxicity of BDE-47 is notable, with studies indicating it is more toxic than some other PBDE congeners. mdpi.com Its accumulation in wildlife has been linked to adverse outcomes; for instance, a significant correlation was found between the concentration of BDE-47 in the blubber of gray seal pups and their survival rate in the first year. mdpi.com The toxic effects observed in marine organisms are extensive, encompassing lethality, impaired motility, liver toxicity, and damage to the immune system. mdpi.comnih.gov In terrestrial systems, perinatal exposure in rats has been shown to result in long-lasting reproductive consequences in adulthood. researchgate.net

The compound's impact extends to primary producers. In the mangrove species Kandelia obovata, exposure to environmentally relevant concentrations of BDE-47 inhibited photosynthetic capacity, caused damage to chloroplast ultrastructure, and reduced stomatal density. mdpi.com

Mechanisms of Toxicity in Non-Human Organisms

The toxicological effects of BDE-47 are underpinned by several molecular and cellular mechanisms. The primary modes of action identified in non-human organisms include the induction of oxidative stress, endocrine system disruption, neurotoxicity, reproductive toxicity, and immunotoxicity. mdpi.comnih.gov

A primary mechanism of BDE-47 toxicity is the induction of oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms an organism's antioxidant defense systems, leading to cellular damage. mdpi.comnih.gov This has been extensively studied in microalgae, which are foundational to aquatic food webs.

In the marine diatom Phaeodactylum tricornutum, BDE-47 exposure has been shown to damage chloroplasts, reduce the rate of oxygen evolution, and stimulate the production of ROS. nih.gov Similarly, studies on the green microalga Chlorella sp. revealed that BDE-47 stress leads to inhibited population growth, cell death, and the activation of antioxidant systems. nih.govbohrium.com At higher concentrations, significant cellular oxidative stress was observed, which was identified as a key mediator of photosynthetic damage and cell death. nih.govbohrium.com The damage at a cellular level in algae can manifest as damage to chloroplasts and mitochondrial membranes, as well as cytoplasmic vacuolization. mdpi.com

Table 1: Effects of BDE-47 on Microalgae

| Species | Observed Effects | Mechanism |

|---|---|---|

| Chlorella sp. | Inhibition of population growth, cell death, photosynthetic damage. nih.govbohrium.com | Cellular oxidative stress, ROS production. nih.govbohrium.com |

| Phaeodactylum tricornutum | Damaged chloroplasts, reduced oxygen evolution rate. nih.gov | Stimulation of ROS production. nih.gov |

BDE-47 is a well-documented endocrine-disrupting chemical, largely due to its structural similarity to thyroid hormones. e-jarb.org It can significantly interfere with the hypothalamic-pituitary-thyroid (HPT) axis, which is crucial for regulating growth, development, and metabolism in vertebrates. nih.govnih.govresearchgate.net

Studies in fish have demonstrated BDE-47's potent effects on thyroid hormone homeostasis. Dietary exposure in adult fathead minnows (Pimephales promelas) resulted in decreased plasma thyroxine (T4) levels. nih.gov This was accompanied by changes in the expression of thyroid-related genes in the pituitary and brain, indicating that BDE-47 disrupts thyroid signaling at multiple levels. nih.gov In Xenopus laevis tadpoles, dietary exposure to BDE-47 hindered growth and development and downregulated thyroid hormone-associated gene expression in the brain, highlighting its potential as a neurodevelopmental toxicant via thyroid disruption. nih.gov Research on zebrafish (Danio rerio) has also shown that BDE-47 exposure can lead to an upregulation of thyroid hormones. nih.gov

Table 2: BDE-47 Effects on Thyroid Hormone Homeostasis

| Organism | Key Findings |

|---|---|

| Fathead Minnow (Pimephales promelas) | Depressed plasma thyroxine (T4); altered gene expression in pituitary and brain. nih.gov |

| African Clawed Frog (Xenopus laevis) | Hindered growth and development; downregulated thyroid hormone-related gene expression in the brain. nih.gov |

Exposure to BDE-47 during early life stages can lead to significant developmental neurotoxicity. The zebrafish embryo is a widely used model for studying these effects due to its rapid external development. nih.govsacredheart.edu

Research has shown that BDE-47 exposure in zebrafish embryos negatively affects the development of oligodendrocytes, the cells responsible for producing the myelin sheath that insulates nerve fibers. nih.govsacredheart.edu This can occur in a concentration-dependent manner in the hindbrain and spinal cord. nih.gov Other observed developmental abnormalities include abnormal body curvature, flexion of the hindbrain, and disrupted muscle myofibrils. sacredheart.eduplymouth.ac.uk Furthermore, BDE-47 exposure can lead to a decrease in motoneuron signal and a loss of the typical patterning of branchiomotor neurons in the hindbrain. sacredheart.edu These findings collectively establish BDE-47 as a developmental neurotoxicant. sacredheart.edu

The reproductive system is another primary target of BDE-47 toxicity. mdpi.com In males, exposure has been linked to impaired sperm production and function. Studies on adult male mice have shown that even short-term, low-dose exposure to BDE-47 can adversely affect semen quality and spermatogenesis. nih.gov Specific effects include a significant decrease in sperm capacitation rates and motility, as well as increased germ cell loss and apoptosis in the seminiferous tubules. nih.gov Perinatal exposure in rats has also been found to cause testicular toxicity in adults, leading to smaller testes, decreased sperm production, and a higher percentage of morphologically abnormal spermatozoa. researchgate.net

BDE-47 also disrupts steroidogenesis. In mouse Leydig tumor cells (mLTC-1), BDE-47 was found to reduce the production of progesterone. nih.gov The mechanism involves the attenuation of cyclic AMP (cAMP) generation and a reduction in the activity and expression of the P450 side-chain cleavage enzyme (P450scc), a key enzyme in steroid hormone synthesis. nih.gov This indicates that BDE-47 can interfere with hormone production at a cellular and molecular level.

Emerging evidence suggests that BDE-47 possesses immunotoxic properties. nih.govnih.gov It can modulate the function of immune cells, potentially compromising an organism's ability to mount an effective immune response. nih.gov

Studies using human THP-1 macrophage-like cells, a model for immune cell function, have shown that BDE-47 can interfere with the biogenesis of small extracellular vesicles (sEVs) and alter their microRNA cargo. nih.gov These vesicles play a role in cell-to-cell communication. When naive macrophages were treated with sEVs from BDE-47-exposed cells, their immune response was modulated, leading to an exacerbated pro-inflammatory response to bacterial lipopolysaccharide (LPS). nih.gov Further research indicated that treatment with BDE-47 may impair the ability of macrophages to present antigens, a critical step in initiating an adaptive immune response. nih.gov These findings suggest that BDE-47 can subtly alter immune regulation, with potential consequences for organismal health. nih.govnih.gov

Comparative Toxicity Assessments Across Polybrominated Diphenyl Ether Congeners

The toxicological impact of polybrominated diphenyl ethers (PBDEs) on ecological systems is not uniform across the class of compounds. Instead, the toxicity is highly dependent on the specific congener, which is defined by the number and arrangement of bromine atoms on the two phenyl rings of the diphenyl ether structure. Factors such as the degree of bromination, the substitution pattern of the bromine atoms, and the potential for metabolism into more active compounds all contribute to the differential toxicity observed among congeners.

Generally, lower-brominated PBDEs, such as tetra-, penta-, and hexa-bromodiphenyl ethers, are considered to be more bioaccumulative and to possess greater toxic potential than the fully brominated decaBDE (BDE-209). researchgate.netfrontiersin.org However, toxicity is not merely a function of the number of bromine atoms. Research indicates that the specific placement of these atoms, particularly in ortho-positions (carbons 2, 2', 6, and 6'), significantly influences the molecule's shape and its ability to interact with biological receptors, thereby affecting its toxicity. nih.gov Furthermore, the biotransformation of parent PBDE congeners can lead to the formation of hydroxylated (OH-PBDE) and methoxylated (MeO-PBDE) metabolites, which in some cases exhibit greater toxicity than the original compounds. nih.govnih.govnih.gov

Comparative Neurotoxicity

Developmental neurotoxicity is a significant concern for PBDEs, with effects varying markedly between congeners. researchgate.net Studies on rodents have shown that pre- or postnatal exposure to congeners like BDE-47, BDE-99, and BDE-153 can lead to lasting neurobehavioral changes. researchgate.netscienceopen.com

In vitro studies provide further insight into these differences. A comparative analysis of five PBDE congeners on mouse cerebellar granule neurons revealed a clear hierarchy of cytotoxicity. The pentabrominated congener BDE-100 was found to be the most potent, followed by BDE-99, BDE-47, BDE-153, and finally BDE-209, which was the least toxic. nih.gov The heightened toxicity of BDE-100 was linked to its greater accumulation within the cells, particularly in the mitochondria, suggesting that cellular uptake and subcellular distribution are critical determinants of neurotoxic potential. This finding underscores that toxicity is not simply related to the degree of bromination but is also influenced by molecular structure; BDE-100's asymmetrical conformation and three ortho-bromine atoms may contribute to its higher toxicity compared to the symmetrical BDE-47. nih.gov

While direct comparative neurotoxicity data for 2,3',4,4'-Tetrabromodiphenyl ether (BDE-66) are limited, studies on other tetrabrominated congeners offer valuable parallels. For instance, BDE-49 has been shown to be a developmental toxicant in zebrafish, causing morphological abnormalities, neurobehavioral deficits, and ultimately, mortality. nih.govduke.edu The toxic effects of BDE-49 were similar in scope to those reported for the more extensively studied BDE-47, suggesting that different tetrabrominated isomers may pose similar risks to aquatic organisms. nih.gov Given that BDE-66 is also a tetrabrominated congener, it is plausible that it shares a similar potential for developmental neurotoxicity.

| PBDE Congener | Test System | Observed Effect | Relative Toxicity Summary |

|---|---|---|---|

| BDE-47 (2,2',4,4'-TetraBDE) | Mouse Cerebellar Neurons; Zebrafish | Cytotoxicity; Developmental abnormalities, impaired neurobehavior. nih.govnih.gov | Less cytotoxic than BDE-100 and BDE-99 in vitro. nih.gov Shows significant developmental neurotoxicity. nih.gov |

| BDE-49 (2,2',4,5'-TetraBDE) | Zebrafish | Dose-dependent mortality, morphological impairments (dorsal tail curvature), cardiac toxicity, impaired touch-escape response. nih.govduke.edu | Toxicities are similar in scope to those of BDE-47, suggesting comparable risk among some tetra-BDE isomers. nih.gov |

| BDE-66 (2,3',4,4'-TetraBDE) | - | Limited direct comparative data available. | As a tetrabrominated congener, it is structurally similar to BDE-47 and BDE-49, implying a potential for developmental neurotoxicity. |

| BDE-99 (2,2',4,4',5-PentaBDE) | Mouse Cerebellar Neurons; Rodent models | Cytotoxicity; Long-lasting neurobehavioral changes. nih.govscienceopen.com | More cytotoxic than BDE-47 and BDE-153 in vitro. nih.gov |

| BDE-100 (2,2',4,4',6-PentaBDE) | Mouse Cerebellar Neurons | Highest cytotoxicity and intracellular accumulation among congeners tested. nih.gov | Most potent neurotoxicant in the assessed group (BDE-47, -99, -100, -153, -209). nih.gov |

| BDE-153 (2,2',4,4',5,5'-HexaBDE) | Mouse Cerebellar Neurons | Cytotoxicity. nih.gov | Less cytotoxic than BDE-47, BDE-99, and BDE-100 in vitro. nih.gov |

| BDE-209 (DecaBDE) | Mouse Cerebellar Neurons | Lowest cytotoxicity and intracellular accumulation. nih.gov | Significantly less neurotoxic than lower-brominated congeners in vitro. nih.gov |

Comparative Endocrine Disruption

PBDEs are recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with thyroid, estrogen, and androgen hormone systems. researchgate.netnih.gov The potency and mechanism of this disruption vary significantly among congeners.

For example, BDE-100 has been shown to modulate the endocrine system through multiple pathways. In reporter gene assays, BDE-100 acted as a moderate estrogen receptor (ER) agonist and also exhibited anti-estrogenic and anti-androgenic properties. researchgate.net Furthermore, it enhanced the expression of a reporter gene controlled by the thyroid hormone receptor (ThR), indicating a potential to interfere with thyroid hormone signaling. researchgate.net

In contrast, the highly brominated BDE-209 is also known to affect thyroid hormone homeostasis, but its potency is generally considered lower than that of less brominated congeners. frontiersin.org Studies have shown that higher brominated PBDEs may have stronger binding affinities for thyroid hormone transport proteins like transthyretin (TTR), which could disrupt hormone transport and metabolism. frontiersin.org

The endocrine-disrupting potential of PBDEs is further complicated by their metabolism. The formation of hydroxylated metabolites is a key concern, as these OH-PBDEs are structurally similar to endogenous hormones like thyroxine (T4) and can be more potent than their parent compounds. nih.gov For example, 6-OH-BDE-47, a metabolite of BDE-47, has been shown to cause significant developmental delays in zebrafish, potentially by downregulating the thyroid hormone receptor. nih.gov Research on the metabolism of BDE-47 by human liver microsomes has also tentatively identified 2'-OH-BDE-66 as a metabolite, suggesting that BDE-66 itself could be a product of the debromination of other congeners or that its own metabolism could yield active byproducts. nih.gov The potential for BDE-66 to exert endocrine-disrupting effects, either directly or through its metabolites, warrants further investigation.

| PBDE Congener | Target System | Observed Effect in In Vitro Assays | Reference |

|---|---|---|---|

| BDE-100 | Estrogen Receptor (ER) | Moderate ER agonist; also shows anti-estrogenic activity. | researchgate.net |

| Androgen Receptor (AR) | Anti-androgenic activity. | researchgate.net | |

| Thyroid Hormone Receptor (ThR) | Enhances T3-mediated gene expression. | researchgate.net | |

| BDE-209 | Thyroid System | Positively correlated with T3 and T4 in some human studies; binds to thyroid transport proteins. | frontiersin.org |

| 6-OH-BDE-47 (Metabolite) | Thyroid System (Zebrafish) | Causes developmental delays; may act by downregulating the thyroid hormone receptor. | nih.gov |

| BDE-66 | Multiple | Direct comparative data are scarce. Its metabolite (2'-OH-BDE-66) has been hypothesized, suggesting a potential for endocrine activity via biotransformation. | nih.gov |

Advanced Analytical Methodologies for 2,3 ,4,4 Tetrabromodiphenyl Ether Research

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and critical step in the analysis of BDE-68 is its extraction from the sample matrix, which can range from soil and sediment to biological tissues. oceanbestpractices.org The selection of an appropriate extraction and cleanup procedure is paramount and is influenced by the physicochemical properties of BDE-68, its concentration, and the complexity of the sample matrix. conicet.gov.ar

Soxhlet Extraction (SE) is a traditional and widely used method for the extraction of polybrominated diphenyl ethers (PBDEs), including BDE-68, from solid samples. conicet.gov.arnih.gov This technique involves continuously washing the sample with a heated solvent, typically a mixture of hexane (B92381) and acetone (B3395972) or toluene, for an extended period, often ranging from 6 to 24 hours. oceanbestpractices.orgbohrium.comecn.nl While effective and straightforward, Soxhlet extraction is known for its lengthy extraction times and high consumption of organic solvents. conicet.gov.arresearchgate.net Despite these drawbacks, it remains a benchmark for evaluating the efficiency of other extraction methods due to its high yields and good repeatability. researchgate.net

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a more modern and efficient alternative to traditional methods. bohrium.comwikipedia.org ASE utilizes elevated temperatures and pressures to extract analytes from a sample matrix. wikipedia.orgthermofisher.com The high temperature accelerates the extraction process, while the high pressure maintains the solvent in a liquid state above its boiling point, leading to faster and more efficient extraction with reduced solvent consumption. wikipedia.orgthermofisher.comthermofisher.com Common solvents for ASE of PBDEs include hexane/acetone mixtures or toluene. oceanbestpractices.org The technique is significantly faster than Soxhlet, with extraction times often around 10 minutes per sample. oceanbestpractices.org

Table 1: Comparison of Solvent Extraction Techniques for BDE-68

| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

|---|---|---|

| Principle | Continuous solid-liquid extraction with a condensed solvent. researchgate.net | Extraction with solvents at elevated temperatures and pressures. wikipedia.orgthermofisher.com |

| Typical Solvents | Hexane/acetone, toluene. oceanbestpractices.orgecn.nl | Hexane/acetone, toluene. oceanbestpractices.org |

| Extraction Time | 6–24 hours. oceanbestpractices.orgecn.nl | ~10–20 minutes per sample. oceanbestpractices.orgyoutube.com |

| Solvent Consumption | High. conicet.gov.arresearchgate.net | Significantly lower than Soxhlet. thermofisher.comyoutube.com |

| Automation | Manual or semi-automated. | Fully automated systems are available. thermofisher.comyoutube.com |

| Advantages | Simple, robust, high recovery. conicet.gov.arresearchgate.net | Fast, efficient, low solvent use, automated. wikipedia.orgthermofisher.com |

| Disadvantages | Time-consuming, high solvent use. conicet.gov.arresearchgate.net | High initial instrument cost. researchgate.net |

Following extraction, a clean-up step is essential to remove interfering compounds from the sample extract, such as lipids, humic acids, and elemental sulfur, which can affect the accuracy of the subsequent chromatographic analysis. ecn.nlcdc.gov

Multilayer Silica (B1680970) Gel Chromatography is a common and effective clean-up technique. The column is typically packed with different layers of silica gel, which may be neutral, acidic, or basic, to remove various types of interferences. researchgate.netgoogle.com For instance, a multilayer column might contain layers of activated silica, potassium hydroxide-impregnated silica, and sulfuric acid-impregnated silica. oup.com This combination allows for the separation of neutral compounds like BDE-68 from acidic and basic interferences. oup.com The sample extract is loaded onto the column and eluted with an appropriate solvent mixture, such as n-hexane and dichloromethane. researchgate.net

Alumina (B75360) Column Chromatography is another frequently used adsorbent for the clean-up of PBDE extracts. epa.gov Similar to silica gel, alumina can be activated by heating to remove water and can be used in different activity grades to achieve the desired separation. epa.gov It is effective in removing polar interferences from the sample extract. nih.gov

In many analytical protocols, a combination of different clean-up steps is employed. For example, gel permeation chromatography (GPC) may be used initially to remove high-molecular-weight substances like lipids, followed by adsorption chromatography on silica gel and/or alumina for further purification. epa.govnih.gov

Chromatographic Separation Methods

After extraction and clean-up, the individual PBDE congeners, including BDE-68, are separated and detected using chromatographic techniques. Gas chromatography is the standard analytical technique for the analysis of PBDEs due to their volatility. thermofisher.com

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for the detection of halogenated compounds like BDE-68. nih.govscioninstruments.com The ECD works by detecting compounds that can capture thermal electrons, and its response is proportional to the concentration of the electronegative analyte. scioninstruments.com This makes it particularly suitable for trace analysis of PBDEs in environmental samples. rsc.org However, a significant limitation of GC-ECD is its lower selectivity compared to mass spectrometry. nih.gov Identification is based solely on retention time, which can lead to misidentification if other co-eluting compounds are present in the sample. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of BDE-68. nih.govnih.gov It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. After the compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized and fragmented. waters.com The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification.

GC-MS can be operated in different ionization modes, with electron ionization (EI) and electron capture negative ionization (ECNI) being the most common for PBDE analysis. chromatographyonline.com ECNI is particularly sensitive for detecting halogenated compounds and is often preferred for trace-level analysis. nih.gov However, it can sometimes make it difficult to differentiate between structural isomers. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns, which is particularly useful for analyzing complex samples. waters.comosti.govthermofisher.com

For the most demanding applications requiring the highest sensitivity and selectivity, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the method of choice. epa.govncats.ionih.gov HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule. thermofisher.com This high mass accuracy makes it possible to differentiate between compounds with the same nominal mass but different elemental formulas, thus significantly reducing interferences from the sample matrix. thermofisher.com Although GC-HRMS is a powerful technique, it is also more expensive and requires more specialized expertise to operate compared to low-resolution MS. chromatographyonline.comnih.gov

Table 2: Comparison of Chromatographic Detection Methods for BDE-68

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative analytes. scioninstruments.com | High sensitivity for halogenated compounds. nih.govscioninstruments.com | Lower selectivity, relies on retention time for identification. nih.gov |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. waters.com | High selectivity and specificity, provides structural information. nih.govosti.gov | Can have interferences from matrix components in complex samples. thermofisher.com |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. thermofisher.com | Very high sensitivity and selectivity, reduces matrix interference. epa.govthermofisher.com | Higher cost and complexity. chromatographyonline.comnih.gov |

Reference Materials and Quality Assurance/Quality Control in PBDE Analysis

A rigorous Quality Assurance/Quality Control (QA/QC) program is fundamental to ensuring the reliability and accuracy of data generated from the analysis of 2,3',4,4'-Tetrabromodiphenyl ether. researchgate.net The analysis of PBDEs is particularly challenging due to their ubiquitous presence in the environment, which can easily lead to contamination during sample collection and preparation, and the very low concentrations (parts-per-trillion range) often found in samples. researchgate.net

Key components of a robust QA/QC program for PBDE analysis include:

Method Blanks: Analyzing solvent samples that are treated identically to the actual samples allows for the monitoring of contamination introduced during the analytical procedure. Given that PBDEs are used in many laboratory products, background contamination is a significant concern. researchgate.net

Certified Reference Materials (CRMs): These are materials with a known, certified concentration of the target analyte in a specific matrix. Analysis of CRMs is crucial for validating the accuracy of an analytical method. For this compound (BDE-66), certified solutions in solvents like nonane (B91170) are commercially available. lgcstandards.comlgcstandards.com

Internal Standards: To correct for variations in extraction efficiency and instrument response, isotopically labeled internal standards are added to samples before extraction. For tetrabromodiphenyl ethers, a common approach is to use a 13C-labeled version of a representative congener, such as 13C12-BDE-47, for quantification. waters.com The use of 13C-labeled standards is a cornerstone of accurate quantitation using isotope dilution methods. thermofisher.com

The European Commission has provided recommendations for the analysis of certain PBDEs in food, specifying required limits of quantification (LOQs), which underscores the regulatory importance of well-controlled, validated analytical methods. researchgate.net Establishing a comprehensive QA/QC framework, including clear responsibilities and a detailed plan, is essential for developing reliable POPs inventories and ensuring data quality. youtube.com

Table 2: Available Certified Reference Material for this compound (BDE-66)

| Product Description | Matrix/Solvent | Concentration | Reference |

|---|---|---|---|

| This compound (BDE-66) | Nonane | 50 µg/mL | lgcstandards.comlgcstandards.com |

Emerging Analytical Techniques and Methodological Innovations

Research into the analysis of PBDEs, including this compound, continues to produce methodological innovations aimed at improving sensitivity, reducing sample preparation time, and expanding the scope of analysis.

One significant area of innovation is in sample introduction. The use of a Programmable Temperature Vaporizer (PTV) injector has been optimized to prevent the thermal degradation and discrimination of PBDEs, which can occur in traditional hot split/splitless injectors, especially for the higher brominated congeners. nih.govnih.gov PTV injectors start at a low temperature and are rapidly heated, allowing for a more gentle transfer of analytes to the GC column. nih.gov

Another emerging technique is Pyrolysis-Gas Chromatography coupled with Mass Spectrometry (Py-GC-MS) . This method has been successfully applied to identify various polymer additives, including brominated flame retardants, with minimal sample preparation, which is particularly useful for analyzing solid samples like plastics directly. researchgate.net

For enhanced elemental specificity, Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) has been developed for the determination of PBDE congeners in human serum. researchgate.net This technique detects the bromine atoms themselves, offering a different and highly sensitive approach to quantification.

A notable methodological innovation is the development of "one-shot" analytical methods . One such method uses GC-MS/MS for the simultaneous analysis of 12 PBDEs, 12 hydroxylated PBDEs (OH-BDEs), and 13 methoxylated PBDEs (MeO-BDEs). nih.gov This is achieved by derivatizing the hydroxylated metabolites to make them amenable to GC analysis alongside the parent PBDEs and MeO-BDEs, all within a single 25-minute run. This approach is highly cost-effective and efficient for large-scale studies investigating the relationships between these different classes of brominated compounds. nih.gov

Furthermore, the application of high-resolution mass spectrometry (HRMS) , such as with an Orbitrap mass spectrometer, offers an alternative to tandem MS for the quantitative analysis of PBDEs. thermofisher.com GC-Orbitrap MS provides high mass accuracy and sensitivity, allowing for confident identification and quantification of target compounds even in complex environmental samples. thermofisher.com

Table 3: Summary of Emerging and Innovative Analytical Methods

| Technique/Innovation | Principle/Advantage | Application | Reference |

|---|---|---|---|

| Programmable Temperature Vaporizer (PTV) Injection | Prevents thermal degradation and analyte discrimination by using a controlled temperature ramp for sample introduction. | Analysis of thermally labile and high molecular weight PBDEs. | nih.govnih.gov |

| Pyrolysis-GC-MS | Direct analysis of solid samples with minimal preparation by thermally decomposing the material to release analytes. | Screening for BFRs in polymers and plastics. | researchgate.net |

| GC-Inductively Coupled Plasma MS (GC-ICP-MS) | Highly sensitive and element-specific detection by measuring bromine isotopes. | Quantification of PBDEs in biological matrices like human serum. | researchgate.net |

| "One-Shot" GC-MS/MS Methods | Simultaneous analysis of PBDEs and their metabolites (e.g., OH-BDEs) in a single run after derivatization. | Efficient, high-throughput analysis for human biomonitoring studies. | nih.gov |

| GC-High Resolution Mass Spectrometry (e.g., Orbitrap) | Provides high mass accuracy and resolution, enabling confident identification and quantification in complex matrices. | Quantitative analysis of PBDEs in environmental samples. | thermofisher.com |

Regulatory Frameworks and Environmental Policy for Polybrominated Diphenyl Ethers

International Environmental Conventions and Agreements (e.g., Stockholm Convention on Persistent Organic Pollutants)